molecular formula C21H25N3O B125436 Ontazolast CAS No. 147432-77-7

Ontazolast

Cat. No.: B125436
CAS No.: 147432-77-7
M. Wt: 335.4 g/mol
InChI Key: RVXKHAITGKBBAC-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ontazolast is a small molecule drug known for its role as a leukotriene B4 receptor antagonist. It was initially developed by C.H. Boehringer Sohn AG & Co. KG for the treatment of immune system disorders and respiratory diseases, particularly asthma . The molecular formula of this compound is C21H25N3O, and it has a molecular weight of 335.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ontazolast involves the formation of an anion adjacent to a nitrogen atom, followed by asymmetric alkylation using a chiral template . This method ensures the desired stereochemistry of the final product.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques to ensure high yield and purity. The process may include steps such as crystallization and purification to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Ontazolast undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Mechanism of Action

Ontazolast exerts its effects by inhibiting the leukotriene B4 receptor (LTB4R). This receptor is involved in the biosynthesis of leukotriene B4, a potent inflammatory mediator. By blocking this receptor, this compound reduces the production of leukotriene B4, thereby alleviating inflammation and related symptoms .

Comparison with Similar Compounds

Uniqueness of Ontazolast: this compound is unique due to its specific inhibition of leukotriene B4 biosynthesis, making it a potent anti-inflammatory agent. Its molecular structure and mechanism of action distinguish it from other leukotriene receptor antagonists .

Properties

CAS No.

147432-77-7

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

N-[(1S)-2-cyclohexyl-1-pyridin-2-ylethyl]-5-methyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C21H25N3O/c1-15-10-11-20-19(13-15)24-21(25-20)23-18(17-9-5-6-12-22-17)14-16-7-3-2-4-8-16/h5-6,9-13,16,18H,2-4,7-8,14H2,1H3,(H,23,24)/t18-/m0/s1

InChI Key

RVXKHAITGKBBAC-SFHVURJKSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)N[C@@H](CC3CCCCC3)C4=CC=CC=N4

SMILES

CC1=CC2=C(C=C1)OC(=N2)NC(CC3CCCCC3)C4=CC=CC=N4

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)NC(CC3CCCCC3)C4=CC=CC=N4

Synonyms

BIRM 270
BIRM-270
N-(2-cyclohexyl-1-(2-pyridinyl)ethyl)-5-methyl-2-benzoxazolamine
ontazolast

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.